

What is Nodaga-LM3 tfa and its chemical structure?

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Compound of Interest

Compound Name: Nodaga-LM3 tfa

Cat. No.: B15606537

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An In-depth Technical Guide to Nodaga-LM3 TFA For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Nodaga-LM3 TFA**, a significant compound in the field of nuclear medicine and oncology. It details its chemical properties, synthesis, experimental applications, and quantitative data, offering valuable insights for researchers and professionals in drug development.

Core Concepts: Understanding Nodaga-LM3 TFA

Nodaga-LM3 TFA is a specialized chemical entity designed for high-affinity targeting of the somatostatin receptor subtype 2 (SSTR2). It is classified as an SSTR2 antagonist. The compound is a conjugate of three key components:

- **LM3:** A peptide sequence, specifically p-Cl-Phe-cyclo(d-Cys-Tyr-d-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)d-Tyr-NH₂, which is responsible for the selective binding to SSTR2.^{[1][2]}
- **NODAGA:** A chelating agent, 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid, that is covalently coupled to the N-terminus of the LM3 peptide.^[3] The NODAGA cage is capable of stably incorporating radiometals, such as Gallium-68 (⁶⁸Ga), for positron emission tomography (PET) imaging.

- TFA (Trifluoroacetic Acid): This is the trifluoroacetate counter-ion (CF_3COOH), which is commonly associated with the peptide due to its use in the synthesis and purification process, particularly in reverse-phase high-performance liquid chromatography (HPLC).[\[4\]](#)[\[5\]](#)

The primary application of Nodaga-LM3 is in the field of diagnostic imaging. When radiolabeled with ^{68}Ga , the resulting ^{68}Ga -Nodaga-LM3 serves as a radiopharmaceutical for the PET imaging of SSTR-positive tumors, particularly well-differentiated neuroendocrine tumors (NETs).[\[1\]](#)[\[6\]](#)[\[7\]](#)

Chemical Structure and Properties

The chemical structure of Nodaga-LM3 consists of the macrocyclic peptide LM3 linked to the NODAGA chelator.

Chemical Structure of Nodaga-LM3:

Chemical structure of NODAGA-LM3

Figure 1: Chemical structure of the Nodaga-LM3 conjugate. The NODAGA chelator is attached to the N-terminus of the LM3 peptide.

Quantitative Data Summary:

Property	Value	Reference
Molecular Formula	$\text{C}_{68}\text{H}_{90}\text{ClN}_{15}\text{O}_{17}\text{S}_2$	[7]
Molecular Weight	1521.11 g/mol	[7]
^{68}Ga -Nodaga-LM3 IC_{50}	1.3 nmol/L	[1]
Tumor Uptake (SUV_{max})	Increases from 31.3 ± 19.7 at 5 min to 74.6 ± 56.3 at 2 h post-injection	[1] [2]
Mean Effective Dose	0.026 ± 0.003 mSv/MBq	[1] [2]

Experimental Protocols

The synthesis of Nodaga-LM3 is a multi-step process involving solid-phase peptide synthesis of the LM3 peptide followed by the conjugation of the NODAGA chelator. While a detailed, step-by-step protocol is proprietary to manufacturers, the general methodology involves:

- **Peptide Synthesis:** The LM3 peptide is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis of the non-standard amino acid Fmoc-D-4-amino-Phe-carbamoyl(tBu)-OH is a key initial step.[\[3\]](#)
- **Chelator Conjugation:** The NODAGA chelator is then coupled to the N-terminus of the synthesized peptide.
- **Purification and Counter-ion Exchange:** The crude product is purified using preparative reverse-phase HPLC. Trifluoroacetic acid is a common solvent and ion-pairing agent in this process, leading to the final product being the TFA salt.[\[3\]](#)

The labeling of Nodaga-LM3 with ^{68}Ga is a critical step for its use in PET imaging.

Materials:

- **Nodaga-LM3 TFA** precursor
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- 0.1 M Hydrochloric acid
- Sodium acetate buffer
- Reaction vial

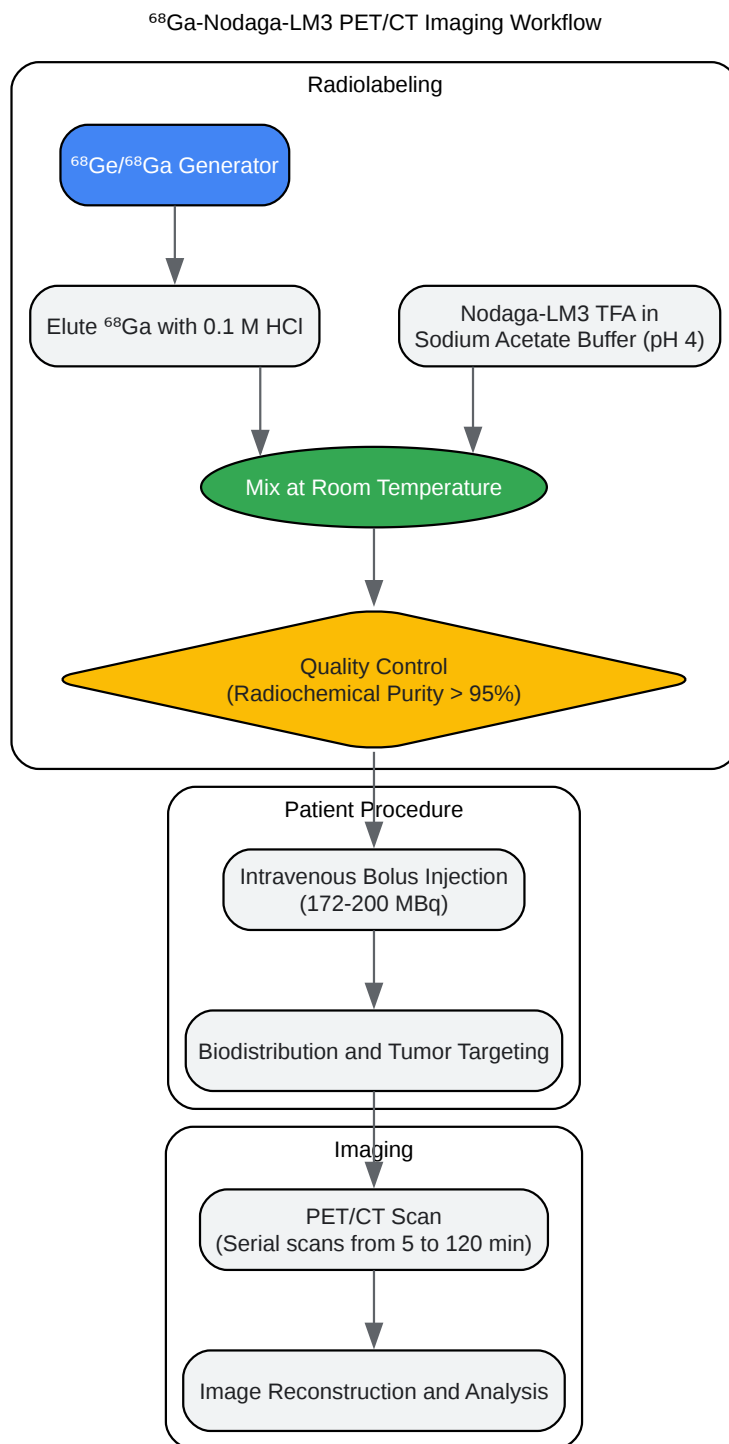
Procedure:

- Elute ^{68}Ga from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator using 5 mL of 0.1 M hydrochloric acid.
- Dissolve 40 μg of the Nodaga-LM3 precursor in sodium acetate buffer in a reaction vial.
- Add the ^{68}Ga eluate directly to the reaction vial containing the precursor.
- Ensure the final pH of the reaction mixture is approximately 4.

- The reaction proceeds at room temperature.
- The labeling efficiency is typically high, often exceeding 97%.^[3]

Workflow and Signaling Pathway Visualization

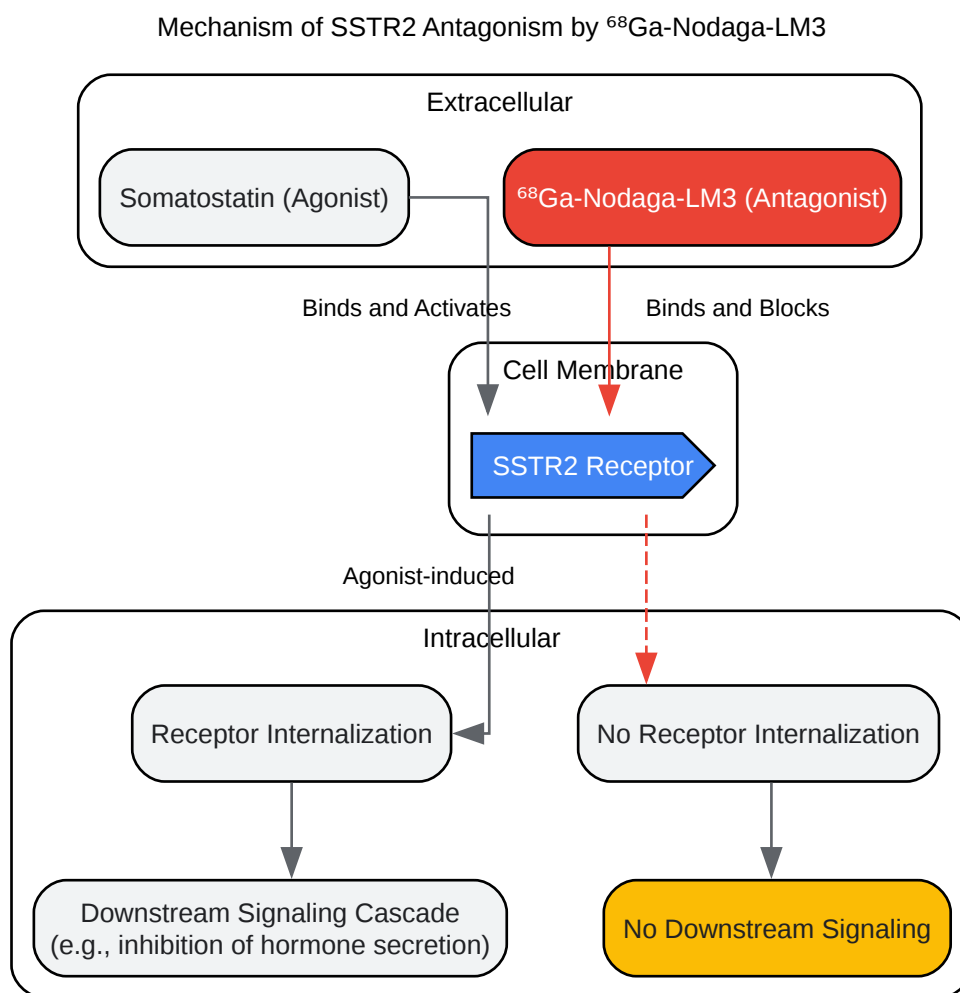
The following diagram illustrates the workflow from radiolabeling to patient imaging.



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Caption: Workflow for ⁶⁸Ga-Nodaga-LM3 production and clinical application.

The diagram below illustrates the mechanism of action of Nodaga-LM3 as an SSTR2 antagonist.



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Caption: Simplified signaling pathway of an SSTR2 antagonist versus an agonist.

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